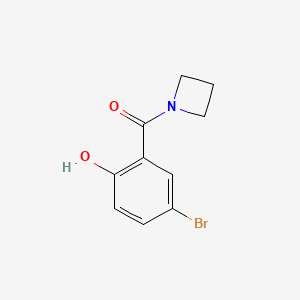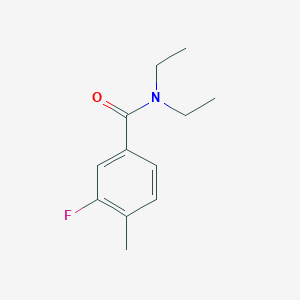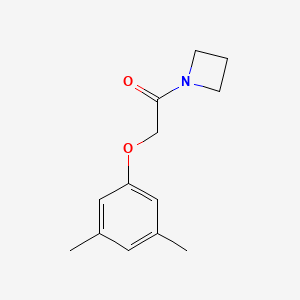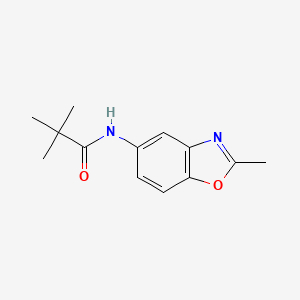
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone, commonly known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. FPBM belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of FPBM is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. FPBM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and physiological effects:
FPBM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. FPBM has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and neuroprotection. In addition, FPBM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FPBM has several advantages for lab experiments. It has a high degree of selectivity for the GABAA receptor, which makes it a useful tool for studying the role of the GABAA receptor in various physiological and pathological conditions. FPBM also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of FPBM is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on FPBM. One area of interest is the development of more potent analogs of FPBM that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic effects of FPBM in various neurological and psychiatric disorders. Finally, further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Conclusion:
In conclusion, FPBM is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. It has been synthesized using various methods and has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Méthodes De Synthèse
FPBM can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing FPBM is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-fluoro-2-iodobenzothiophene and pyrrolidin-1-ylmethanone in the presence of a palladium catalyst.
Applications De Recherche Scientifique
FPBM has been extensively studied for its potential as a pharmacological agent. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTRHOPTQHHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)




![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)